

Technical Support Center: Machining Hardened EN40B Steel

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Compound of Interest

Compound Name: EN40

Cat. No.: B607303

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-precision machining of hardened **EN40B** steel.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when machining hardened **EN40B** steel?

Machining hardened **EN40B** steel, a chromium-molybdenum alloy steel known for its high tensile strength and toughness, presents several key challenges. Due to its hardness (typically 45-65 HRC), significant issues include rapid tool wear, difficulty in achieving a fine surface finish, and maintaining tight dimensional accuracy.^{[1][2]} High cutting forces and temperatures generated during machining are the primary causes of these difficulties.^[1]

Q2: What type of cutting tools are recommended for turning hardened **EN40B** steel?

For turning hardened **EN40B** steel, especially at hardness levels above 55 HRC, Cubic Boron Nitride (CBN) inserts are highly recommended.^[3] CBN offers excellent wear resistance and thermal stability at the high temperatures generated during hard turning.^[4] For hardness levels below 55 HRC, ceramic or coated carbide inserts can be a more cost-effective option.^{[3][5]} Specifically, PVD-coated carbide inserts can offer good performance.^[1]

Q3: What is the expected surface roughness (Ra) when turning hardened steels?

The achievable surface roughness in turning hardened steels is influenced by several factors, with feed rate being the most dominant.[6] Generally, Ra values between 0.4 µm and 3.2 µm can be expected. Finer finishes are typically achieved with lower feed rates and the use of wiper inserts. One study on turning hardened AISI 1050 steel with CBN tools reported an average surface finish (Ra) of about 0.823 µm.[7] Another study on hardened bearing steels achieved an average Ra of 0.79 µm.[6]

Q4: Should I use coolant when machining hardened **EN40B** steel?

The use of coolant in hard turning is a complex issue. While coolant can help to reduce cutting temperatures, it can also cause thermal shock to the cutting insert, especially in interrupted cuts, leading to premature tool failure.[5] For continuous turning operations, a high-volume, well-directed coolant supply can be beneficial.[3] However, for many hard turning and milling applications, dry machining or the use of an air blast for cooling is often recommended to avoid thermal cracking of the cutting tool.[5][8]

Q5: How does heat treatment affect the machinability of **EN40B** steel?

Heat treatment processes like quenching and tempering are used to achieve the desired hardness in **EN40B** steel.[9] While this increases the material's strength and wear resistance, it significantly reduces its machinability. The high hardness leads to increased cutting forces, higher temperatures at the cutting zone, and accelerated tool wear.[1]

Troubleshooting Guides

Issue 1: Rapid Tool Wear

Symptoms:

- Short tool life, requiring frequent insert changes.
- Visible chipping, cracking, or significant flank and crater wear on the cutting tool.[10]
- Poor surface finish and loss of dimensional accuracy.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Incorrect Cutting Tool Material	For hardness > 55 HRC, use Cubic Boron Nitride (CBN) inserts. For < 55 HRC, consider ceramic or TiAlN-coated carbide inserts. [3] [5] [11]
Inappropriate Cutting Parameters	Reduce cutting speed to decrease heat generation. Optimize feed rate and depth of cut based on tool manufacturer's recommendations. A smaller depth of cut can sometimes increase tool life by allowing the cutting edge to cool between passes. [5]
Thermal Shock	For interrupted cuts, avoid liquid coolant. Use dry machining or an air blast to cool the tool and workpiece. [5]
Built-Up Edge (BUE)	Increase cutting speed to prevent the workpiece material from adhering to the cutting edge. Use a sharp-edged insert with a positive rake angle. [3]
Work Hardening	Ensure the depth of cut is sufficient to get below any previously work-hardened layer. Maintain a consistent feed rate.

Issue 2: Poor Surface Finish

Symptoms:

- Visible tool marks, chatter marks, or a rough "hairy" surface texture.[\[3\]](#)
- Surface roughness (Ra) values are higher than specified.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
High Feed Rate	The feed rate has the most significant impact on surface roughness. Reduce the feed rate to achieve a finer finish. [6]
Tool Wear	A worn or chipped cutting tool will produce a poor surface finish. Replace the cutting insert.
Vibration or Chatter	Increase the rigidity of the setup by using a shorter tool overhang and ensuring the workpiece is securely clamped. Adjust cutting parameters (speed, feed, depth of cut) to move out of the chatter-prone zone. [12]
Incorrect Tool Nose Radius	A larger tool nose radius can improve surface finish at a given feed rate. Consider using a wiper insert for the best possible finish. [12]
Chip Control Issues	Chips marring the machined surface can degrade the finish. Use an insert with a chipbreaker geometry that directs chips away from the workpiece. Adjust the depth of cut or entering angle. [3]

Issue 3: Dimensional Inaccuracy

Symptoms:

- Machined part dimensions are outside of the specified tolerances.
- Inconsistent dimensions across multiple parts.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Tool Wear	As the tool wears, the cutting edge recedes, leading to dimensional changes. Implement a tool life management strategy and replace inserts at regular intervals.
Thermal Expansion	High temperatures during machining can cause both the workpiece and the cutting tool to expand, affecting dimensional accuracy. Use a consistent cooling method (air or coolant) and allow the part to cool before final measurement.
Machine and Tool Holder Rigidity	Lack of rigidity in the machine tool, tool holder, or workpiece clamping can lead to deflection under high cutting forces. Use high-quality, rigid tool holders and ensure the machine tool is well-maintained. [12]
Cutting Forces	High cutting forces can cause the tool and workpiece to deflect. Reduce the depth of cut or feed rate to lower the cutting forces.
Heat Treatment Distortion	The initial heat treatment of the EN40B steel can cause some distortion. It is often recommended to perform a rough machining operation, followed by heat treatment, and then a final finish machining pass to achieve tight tolerances. [11]

Quantitative Data on Machining Hardened Steels

Note: The following data is for hardened steels similar to **EN40B** and should be used as a starting point for developing your own machining parameters.

Table 1: Recommended Starting Cutting Parameters for Turning Hardened Steels

Hardness (HRC)	Cutting Tool Material	Cutting Speed (m/min)	Feed Rate (mm/rev)	Depth of Cut (mm)
45-55	Coated Carbide	80 - 150	0.08 - 0.2	0.1 - 0.5
55-65	CBN	100 - 200	0.05 - 0.15	0.1 - 0.3

Table 2: Surface Roughness (Ra) vs. Cutting Parameters for Turning Hardened AISI 1045 Steel (40 HRC) with a Ceramic Tool

Cutting Speed (m/min)	Feed Rate (mm/rev)	Surface Roughness (Ra, μm)
140	0.08	1.345
140	0.16	1.575
140	0.22	2.515
200	0.08	0.72
200	0.16	1.66
200	0.22	2.55
280	0.08	0.59
280	0.16	1.4
280	0.22	2.22

Source: Adapted from a study on turning hardened AISI 1045 steel.[\[13\]](#)

Experimental Protocols

Protocol 1: Evaluating the Effect of Cutting Parameters on Surface Finish in Turning Hardened EN40B Steel

1. Objective: To determine the optimal cutting speed and feed rate for achieving a desired surface roughness (Ra) when turning hardened **EN40B** steel (58-62 HRC) with CBN inserts.

2. Materials and Equipment:

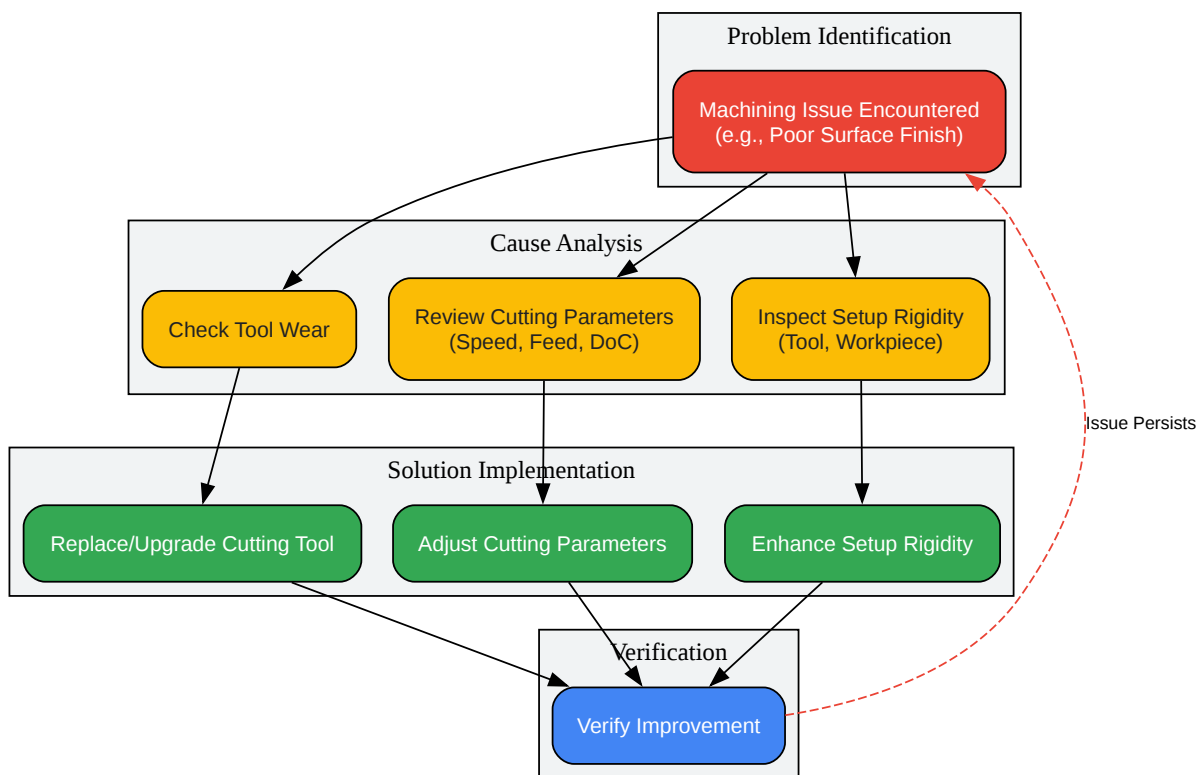
- **EN40B** steel bar stock, hardened and tempered to 58-62 HRC.
- CNC lathe with sufficient rigidity and power.
- CBN turning inserts with a specified nose radius (e.g., 0.8 mm).
- Tool holder with a negative rake angle.
- Surface roughness tester (profilometer).
- Micrometer and calipers for dimensional measurement.
- Compressed air line for cooling.

3. Methodology: a. Workpiece Preparation: Securely mount the hardened **EN40B** bar stock in the CNC lathe chuck. Ensure minimal runout. b. Tool Setup: Install the CBN insert in the tool holder and mount it in the lathe's turret. Set the tool offsets accurately. c. Parameter Matrix: Define a matrix of cutting speeds and feed rates to be tested. For example:

- Cutting Speeds: 120, 150, 180 m/min.
- Feed Rates: 0.05, 0.10, 0.15 mm/rev. d. Machining Passes:
- Set a constant depth of cut (e.g., 0.2 mm) for all tests to isolate the effects of speed and feed.
- Perform a series of turning passes, each with a unique combination of cutting speed and feed rate from the matrix.
- Use compressed air to cool the cutting zone during machining.
- Ensure each pass is over a fresh section of the workpiece to avoid the influence of work hardening from previous cuts. e. Data Collection:
- After each pass, allow the workpiece to cool to room temperature.
- Measure the surface roughness (Ra) at three different locations along the machined surface and calculate the average.
- Record the Ra value for each combination of cutting parameters. f. Analysis:

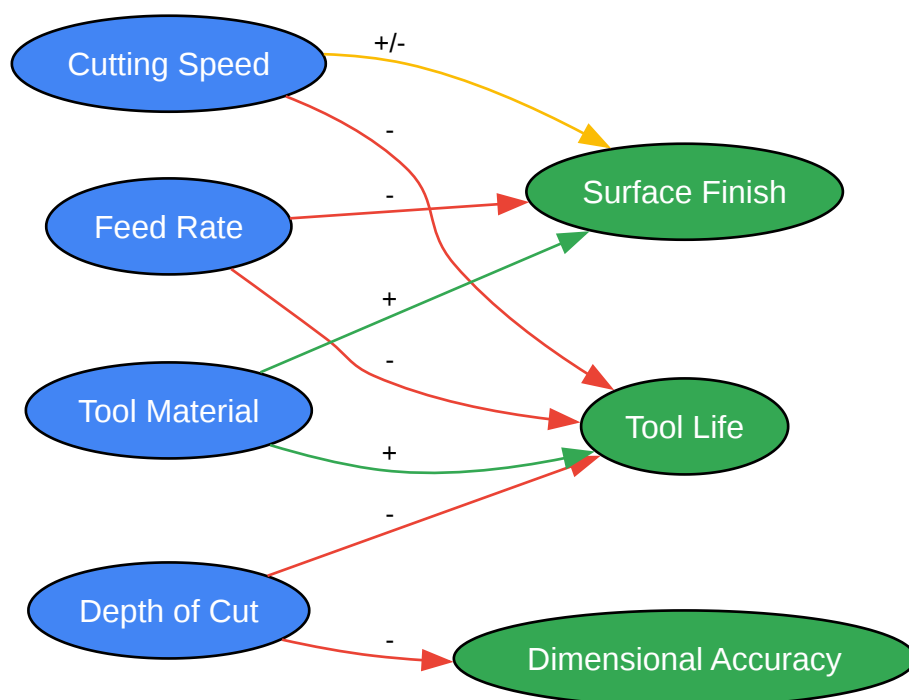
- Tabulate the results, correlating cutting speed and feed rate with the resulting surface roughness.
- Analyze the data to identify the parameter combination that produces the lowest Ra value.

Visualizations



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Caption: Troubleshooting workflow for machining hardened **EN40B** steel.



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Caption: Relationship between machining parameters and outcomes.

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